molecular formula C19H16ClNO4S B4588559 ethyl 2-[(4-chlorobenzoyl)amino]-4-(5-methyl-2-furyl)-3-thiophenecarboxylate

ethyl 2-[(4-chlorobenzoyl)amino]-4-(5-methyl-2-furyl)-3-thiophenecarboxylate

Cat. No.: B4588559
M. Wt: 389.9 g/mol
InChI Key: YSOQAPLDBBTJCR-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobenzoyl)amino]-4-(5-methyl-2-furyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H16ClNO4S and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0488569 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 2-[(4-chlorobenzoyl)amino]-4-(5-methyl-2-furyl)-3-thiophenecarboxylate and similar compounds serve as key intermediates in the synthesis of diverse heterocyclic compounds. For example, ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate undergoes selective phosphorylation, acting as alkylating agents in the presence of secondary amines and sodium butanethiolate, demonstrating the compound's utility in synthesizing phosphonates and other derivatives (Pevzner, 2003). Similarly, the photochemical reaction between ethyl 2-chlorothiazole-5-carboxylate and aromatic compounds highlights the potential of such chemicals in synthesizing aromatic thiophenes with photophysical properties (Amati et al., 2010).

Biological Activities

Compounds structurally related to this compound have been evaluated for various biological activities. The synthesis of thiophene and benzothiophene derivatives, for instance, is driven by the search for anti-proliferative agents. A study detailed the synthesis and anti-cancer evaluation of novel thiophene derivatives, showing that specific compounds exhibited significant activity against various tumor cell lines (Mohareb et al., 2016). Another study focused on the pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, indicating their potential as selective anti-tumor agents (Thomas et al., 2017).

Photophysical and Photoreactive Properties

The photophysical properties of compounds related to this compound are of interest for materials science and photophysics. For example, the reaction between ethyl 2-iodothiazole-5-carboxylate and benzene, leading to ethyl 3-phenylisothiazole-4-carboxylate, reveals insights into the photophysical behaviors and singlet oxygen activation properties of these compounds (Amati et al., 2010).

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c1-3-24-19(23)16-14(15-9-4-11(2)25-15)10-26-18(16)21-17(22)12-5-7-13(20)8-6-12/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOQAPLDBBTJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(4-chlorobenzoyl)amino]-4-(5-methyl-2-furyl)-3-thiophenecarboxylate
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ethyl 2-[(4-chlorobenzoyl)amino]-4-(5-methyl-2-furyl)-3-thiophenecarboxylate
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ethyl 2-[(4-chlorobenzoyl)amino]-4-(5-methyl-2-furyl)-3-thiophenecarboxylate

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